molecular formula C17H16N2O6 B5027356 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide

Katalognummer B5027356
Molekulargewicht: 344.32 g/mol
InChI-Schlüssel: SFMFSAPMUKBXBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide, also known as ML141, is a small molecule inhibitor that has been extensively studied in scientific research. It has been shown to have potential applications in the field of cancer research, as well as in the study of neurological disorders.

Wirkmechanismus

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide acts as a selective inhibitor of the Rho GTPase, specifically targeting the RhoA isoform. This leads to a decrease in the activity of downstream effectors, resulting in the inhibition of cell migration and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as to induce apoptosis. Additionally, it has been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide is its selectivity for the RhoA isoform, which allows for more targeted inhibition of the pathway. Additionally, it has been shown to have a relatively low toxicity profile, making it a promising candidate for further development. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are a number of potential future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide. One area of interest is the potential for its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective effects, and to explore its potential applications in the treatment of neurological disorders. Finally, continued development of more soluble forms of this compound could make it a more practical candidate for use in clinical settings.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-ethoxy-3-nitroaniline to form the desired product.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide has been extensively studied in scientific research, particularly in the field of cancer research. It has been shown to be a potent inhibitor of the Rho GTPase, which is involved in the regulation of cell proliferation and migration. Inhibition of this pathway has been shown to have potential therapeutic applications in the treatment of cancer.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-2-23-14-5-3-11(9-13(14)19(21)22)17(20)18-12-4-6-15-16(10-12)25-8-7-24-15/h3-6,9-10H,2,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMFSAPMUKBXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.